MFCD18323635
Description
MFCD18323635 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and agrochemical research. For example:
- Structural analogs: Compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) share core heterocyclic frameworks or functional groups (e.g., pyrrolotriazines, boronic acids) .
- Functional context: Such compounds are often intermediates in synthesizing kinase inhibitors or boron-containing therapeutics, leveraging halogen substituents (e.g., Cl, Br) for reactivity or bioactivity .
Properties
IUPAC Name |
4-(5-carboxy-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-2-1-7(12(16)17)5-9(11)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFCLHBNVOQDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692655 | |
| Record name | 4-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-75-3 | |
| Record name | 4-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18323635 involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
MFCD18323635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MFCD18323635 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving molecular interactions and cellular processes. In medicine, this compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of specific materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD18323635 involves its interaction with specific molecular targets and pathways The compound exerts its effects through binding to particular receptors or enzymes, leading to a cascade of biochemical events
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key properties of MFCD18323635 and its analogs, based on extrapolated data from structurally related compounds:
Structural and Functional Comparisons
a) CAS 918538-05-3 (Dichloropyrrolotriazine)
- Structural similarity : Shares a pyrrolotriazine core with halogen substituents (Cl), critical for binding to ATP pockets in kinases .
- Divergence : Lacks boronic acid or trifluoromethyl groups, limiting its utility in cross-coupling reactions or metabolic stability enhancement .
b) CAS 1046861-20-4 (Boronic Acid Derivative)
- Functional similarity : Boronic acid moiety enables participation in Suzuki-Miyaura reactions, a key feature absent in this compound .
- Limitation : Higher molecular weight (235.27 vs. ~188.01) may reduce bioavailability in drug design contexts .
c) CAS 1533-03-5 (Trifluoromethyl Ketone)
Research Findings and Limitations
Key Insights
- Synthetic efficiency : this compound can be synthesized via nucleophilic aromatic substitution, similar to CAS 918538-05-3, with yields >75% under optimized conditions .
- Bioactivity trade-offs : While this compound exhibits moderate GI absorption (predicted), CAS 1046861-20-4’s boronic acid group improves BBB permeability but increases P-gp substrate risk .
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